Home > Products > Screening Compounds P110083 > 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine - 2377609-64-6

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

Catalog Number: EVT-2678722
CAS Number: 2377609-64-6
Molecular Formula: C14H18BN3O2
Molecular Weight: 271.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine is a synthetic compound that belongs to the class of quinazolin-2-amines. This compound features a unique structural motif that combines a quinazoline core with a boronate ester group, specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The presence of the boronate group enhances its potential applications in medicinal chemistry, particularly in drug development and synthesis.

Source and Classification

The compound can be classified under the category of organoboron compounds due to the presence of the boron atom within its structure. It is often utilized in various synthetic pathways due to its reactivity and ability to participate in cross-coupling reactions. The compound has been referenced in several scientific studies and patents related to its synthesis and biological applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available quinazoline derivatives that can be functionalized at the 2-position.
  2. Borylation Reaction: The introduction of the boronate group is achieved through a borylation reaction using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the borylating agent. This reaction can be facilitated under mild conditions using catalysts such as palladium or nickel .
  3. Purification: Following the reaction, purification methods such as column chromatography or recrystallization are employed to isolate the desired product.

The specific synthetic route may vary based on the desired substituents on the quinazoline ring and the reaction conditions used.

Molecular Structure Analysis

Structure and Data

The molecular formula of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine is C12_{12}H16_{16}BN_{N}O2_{2}, with a molecular weight of approximately 271.12 g/mol .

Key Structural Features:

  • Quinazoline Core: A bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
  • Boronate Ester Group: The dioxaborolane moiety contributes to its reactivity and potential for further functionalization.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically used for structural characterization .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions due to its functional groups:

  1. Suzuki-Miyaura Cross-Coupling Reaction: This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boron compounds with halides or pseudohalides .
  2. Nucleophilic Substitution Reactions: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  3. Deprotection Reactions: If protective groups are used during synthesis, they can be removed under acidic or basic conditions to reveal functional groups for further modification.

These reactions are essential for constructing more complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dichloromethane or dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include its reactivity due to the presence of both amine and boronate functionalities. The compound's stability under ambient conditions is generally good but may vary based on environmental factors such as temperature and humidity.

Applications

Scientific Uses

The applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine span various fields:

  1. Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting cancer by inhibiting specific kinases involved in tumor growth.
  2. Synthetic Chemistry: Utilized as an intermediate in organic synthesis for constructing complex molecules through cross-coupling techniques.
  3. Material Science: Potential applications in developing new materials due to its unique structural properties.
Introduction to Quinazoline-Based Boronic Esters in Medicinal Chemistry

Historical Context of Quinazoline Scaffolds in Drug Discovery

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, with therapeutic applications documented since the 19th century. The foundational work began in 1869 when Johann Peter Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via the reaction of cyanogens with anthranilic acid [1] [4]. The term "quinazoline" was formalized by Weddige in 1885, replacing earlier designations like "bicyanoamido benzoyl" [1]. This heterocyclic system consists of a fused benzene ring and pyrimidine ring, where nitrogen atom positioning and substituent patterns critically influence bioactivity [10].

The synthetic evolution of quinazolines accelerated with Niementowski's method (1895), utilizing anthranilic acid and formamide under thermal conditions to yield 4(3H)-quinazolinones [4]. Subsequent innovations included Grimmel-Guinther-Morgan synthesis (1946), employing phosphorus trichloride to facilitate condensation between anthranilic acids and amines [1]. These methodologies enabled systematic exploration of structure-activity relationships (SAR), revealing that substitutions at positions 2, 6, and 8 profoundly modulate pharmacological properties [6] [10].

Table 1: Clinically Approved Quinazoline-Based Therapeutics

Drug NameTherapeutic TargetIndicationKey Structural Features
GefitinibEpidermal Growth Factor ReceptorNon-Small Cell Lung Cancer4-anilinoquinazoline
RaltitrexedThymidylate SynthaseColorectal Cancer2-amino-6-methylquinazolin-4-one core
IdelalisibPhosphoinositide 3-Kinase deltaChronic Lymphocytic Leukemia5-fluoro-3-phenylquinazolin-4-one
HalofuginoneGlutamyl-Prolyl Transfer RNA SynthetaseAntiproliferative Agent7-bromo-6-chloro-4(3H)-quinazolinone
AfloqualoneGamma-Aminobutyric Acid ReceptorsMuscle Relaxant6-amino-3-(2-methylphenyl) derivative

Quinazoline's versatility is evidenced by its presence in diverse drug classes: tyrosine kinase inhibitors (e.g., erlotinib), dihydrofolate reductase inhibitors (e.g., trimetrexate), and non-steroidal anti-inflammatory agents (e.g., fluproquazone) [6] [10]. The scaffold's capacity for hydrogen bonding, π-stacking, and hydrophobic interactions underpins its broad target engagement profile [1] [4].

Role of Boronic Acid Derivatives in Targeted Cancer Therapeutics

Boronic acids and their ester derivatives constitute a transformative chemotype in oncology, primarily due to their unique reversible covalent binding mechanism with biological nucleophiles. The sp²-hybridized boron atom forms electron-deficient empty p-orbitals, enabling dynamic interactions with serine, threonine, or tyrosine residues in enzymatic active sites [6] [9]. This property is exemplified by the proteasome inhibitor bortezomib, which established boronic acids as clinically validated pharmacophores [7].

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety—a cyclic boronic ester—confers distinct advantages in drug development:

  • Metabolic Stability: The pinacol ester group protects boron from oxidation and reduces protodeboronation, enhancing plasma half-life [9]
  • Synthetic Versatility: Serves as a handle for Suzuki-Miyaura cross-coupling, enabling late-stage diversification of heterocyclic systems [3] [10]
  • Membrane Permeability: The lipophilic character improves cellular uptake, addressing a limitation of free boronic acids [6]

Table 2: Key Physicochemical and Pharmacological Properties of Boronic Acid Derivatives

PropertyBoronic AcidsBoronic EstersSignificance in Drug Design
Reactivity with WaterHigh (Rapid equilibrium)Low (Controlled hydrolysis)Reduces off-target hydration
Lipophilicity (LogP)-0.5 to 1.21.8 to 3.5Enhances blood-brain barrier penetration
Synthetic UtilityLimited by protodeboronationCompatible with Pd-catalyzed couplingFacilitates complex molecule assembly
Target Residence TimeMinutes to hoursHours to daysProlongs pharmacological effects

In quinazoline hybrids, boronic esters enable dual targeting strategies. For instance, incorporation at the quinazoline C-5 position (electron-rich aromatic site) directs interactions with ATP-binding clefts of kinases, while maintaining the core's affinity for DNA repair enzymes [3] [8]. Molecular modeling confirms that the boronic ester's tetrahedral geometry mimics phosphate transition states, particularly relevant for phosphatidylinositol 3-kinase inhibition [5] [6].

Rationale for Multi-Target Drug Design Involving Aurora A/Phosphoinositide 3-Kinase/Bromodomain Containing Protein 4 Pathways

Oncogenic signaling cascades exhibit compensatory cross-activation, necessitating simultaneous inhibition of nodal regulators. The Aurora A/phosphoinositide 3-kinase/Bromodomain Containing Protein 4 axis represents a synthetically lethal triad in epithelial cancers:

  • Aurora A Kinase: Serine/threonine kinase governing centrosome maturation and mitotic spindle assembly; overexpressed in >40% non-small cell lung cancers [3] [5]
  • Phosphoinositide 3-Kinase alpha: Catalytic subunit converting phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate; mutated in 15–30% of solid tumors [2] [5]
  • Bromodomain Containing Protein 4: Epigenetic reader recognizing acetylated histones; amplifies transcription of oncogenes like MYC and BCL2 [8]

Table 3: Pathway Interconnections in Oncogenic Signaling

Pathway CrosstalkFunctional ConsequenceTherapeutic Vulnerability
Aurora A stabilizes Phosphoinositide 3-Kinase alphaEnhances Akt phosphorylation and cell survivalCombined inhibition induces apoptosis
Bromodomain Containing Protein 4 regulates Phosphoinositide 3-Kinase transcriptionSustains pathway activation post-receptor inhibitionDual blockade prevents adaptive resistance
Phosphoinositide 3-Kinase activates Aurora A via PDK1Promotes chromosomal instability and aneuploidyCo-targeting suppresses metastasis

Quinazoline-boronic esters are uniquely positioned to co-target these pathways. The quinazolin-2-amine motif binds Aurora A's hinge region (hydrogen bonding with Ala213), while the boronic ester engages phosphoinositide 3-kinase's catalytic lysine (Lys802) [3] [5]. Bromodomain Containing Protein 4 inhibition is achieved through hydrophobic occupation of the ZA channel, facilitated by the planar quinazoline ring [8]. Compound 9a exemplifies this strategy, exhibiting half maximal inhibitory concentration values of 10.19 nM (Aurora A), 13.12 nM (phosphoinositide 3-kinase alpha), and 0.28 μM (Bromodomain Containing Protein 4) in enzymatic assays [3].

Synthetic lethality principles further validate this approach: Bromodomain Containing Protein 4 knockdown elevates homologous recombination deficiency scores by suppressing C-terminal binding protein interacting protein expression, sensitizing breast cancer susceptibility gene wild-type tumors to poly(ADP-ribose) polymerase inhibitors [8]. Analogously, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine derivatives exploit Bromodomain Containing Protein 4-mediated DNA repair attenuation to enhance phosphoinositide 3-Kinase/Aurora A inhibition efficacy [2] [8]. This multi-target paradigm represents a frontier in overcoming compensatory resistance mechanisms in oncology.

Properties

CAS Number

2377609-64-6

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

Molecular Formula

C14H18BN3O2

Molecular Weight

271.13

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11-9(10)8-17-12(16)18-11/h5-8H,1-4H3,(H2,16,17,18)

InChI Key

CFGZCPQFPCEJNM-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=NC3=CC=C2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.